5-Fluoropyrazine-2-carboxylic acid
Description
The Significance of Fluorine Incorporation in Heterocyclic Systems
The introduction of fluorine into heterocyclic compounds is a widely employed strategy to enhance a range of properties. rsc.orgresearchgate.net Due to its high electronegativity and small size, fluorine can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. rsc.orgresearchgate.netnih.gov The carbon-fluorine bond is the strongest in organic chemistry, which often imparts increased resistance to metabolic oxidation, a key challenge in drug development. nih.gov
Overview of Pyrazine (B50134) Carboxylic Acids as Privileged Scaffolds
Pyrazine carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. solubilityofthings.commdpi.comnih.gov The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold. mdpi.comnih.gov These structures are found in numerous biologically active molecules and natural products. mdpi.com
The carboxylic acid group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. solubilityofthings.com Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and antitubercular effects. solubilityofthings.comnih.govwikipedia.org For instance, pyrazinoic acid is the active metabolite of the first-line tuberculosis drug, pyrazinamide. nih.govwikipedia.org
Research Landscape of 5-Fluoropyrazine-2-carboxylic acid and its Congeners
Within the broader class of fluorinated pyrazine carboxylic acids, this compound has become a focal point of research. Its unique substitution pattern, combining the beneficial properties of the pyrazine carboxylic acid scaffold with the modulating effects of a fluorine atom, makes it an attractive building block for the synthesis of novel compounds with potential applications in various fields of chemical research.
Recent studies have explored the synthesis and biological evaluation of derivatives of 5-aroylpyrazine-2-carboxylic acids, highlighting the potential for developing new therapeutic agents. nih.gov The investigation of amides derived from substituted pyrazine-2-carboxylic acids further underscores the ongoing efforts to explore the chemical space around this privileged scaffold. mdpi.com The synthesis of related fluorinated heterocycles, such as 5-fluorofuran-2-carboxylic acid, also provides valuable insights into the synthetic methodologies applicable to this class of compounds. researchgate.net
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H3FN2O2 | cymitquimica.com |
| Molecular Weight | 142.0879 g/mol | cymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Purity | 95% | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQFMTUXTQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Pathways
Direct Synthetic Routes to 5-Fluoropyrazine-2-carboxylic acid
The direct synthesis of this compound can be approached through two primary strategies: the oxidation of a pre-fluorinated heterocyclic precursor or the regioselective fluorination of a pyrazine-2-carboxylic acid derivative.
Oxidation Strategies for Heterocyclic Precursors
One viable route to this compound involves the oxidation of a suitable methyl-substituted fluoropyrazine, such as 2-methyl-5-fluoropyrazine. The oxidation of alkyl side chains on aromatic and heteroaromatic rings is a well-established transformation in organic synthesis. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for this purpose. rsc.org The reaction typically proceeds by attacking the benzylic or analogous position, leading to the formation of a carboxylic acid. google.com For instance, the oxidation of 2,5-dimethylpyrazine (B89654) using KMnO₄ in the presence of an inhibitor has been shown to selectively yield 5-methylpyrazine-2-carboxylic acid. google.com This suggests that a similar strategy could be employed for the synthesis of this compound from 2-methyl-5-fluoropyrazine. The reaction conditions, such as temperature and the presence of additives, would be crucial for achieving high yields and preventing over-oxidation or degradation of the pyrazine (B50134) ring.
A general representation of this oxidative approach is shown below:
Figure 1: General scheme for the oxidation of 2-methyl-5-fluoropyrazine.
While specific yields for the oxidation of 2-methyl-5-fluoropyrazine are not widely reported, the oxidation of various substituted methylpyrazines to their corresponding carboxylic acids is a known process. A patent describes the one-step oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid with KMnO₄, achieving a yield of 50.1%. google.com
Regioselective Fluorination Techniques
The introduction of a fluorine atom onto the pyrazine ring with high regioselectivity is a critical step in several synthetic approaches to this compound. Both electrophilic and nucleophilic fluorination methods have been explored for the fluorination of heterocyclic systems.
Electrophilic fluorination reagents, such as Selectfluor® (F-TEDA-BF₄), have emerged as powerful tools for the direct fluorination of electron-rich and some electron-deficient aromatic and heteroaromatic compounds. mdpi.com The reaction proceeds via an electrophilic attack of the fluorinating agent on the aromatic ring. For pyrazine systems, which are inherently electron-deficient, the reactivity towards electrophilic substitution is generally low. However, the presence of activating groups or specific reaction conditions can facilitate this transformation.
A potential strategy involves the direct fluorination of pyrazine-2-carboxylic acid or its ester derivative. The carboxylic acid or ester group is a deactivating group, which would direct the incoming electrophile to the meta-position (C-5). Mechanistic studies on the electrophilic fluorination of enol esters with Selectfluor suggest a polar two-electron process. nih.govnih.gov
Recent research has also shown that the activation of Selectfluor® with a strong Lewis base like 4-(dimethylamino)pyridine (DMAP) can induce radical fluorination pathways, allowing for the fluorination of otherwise unreactive C-H bonds. mpg.de The reaction medium plays a critical role in determining the selectivity between decarboxylative fluorination and direct C-H fluorination. mpg.de
A study on the transformation of carboxylic acids to acyl fluorides using Selectfluor and elemental sulfur provides a metal-free method operating under mild conditions. organic-chemistry.org While this method primarily targets the carboxylic acid group, it highlights the versatility of Selectfluor in fluorination chemistry.
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine into an aromatic ring, particularly for electron-deficient systems like pyrazine. This approach typically involves the displacement of a leaving group, such as a chloride or nitro group, by a fluoride (B91410) ion.
A plausible route to this compound involves the nucleophilic fluorination of a precursor like 5-chloropyrazine-2-carboxylic acid or its corresponding nitrile, 5-chloropyrazine-2-carbonitrile. organic-chemistry.org The electron-withdrawing nature of the pyrazine ring and the carboxylic acid or nitrile group facilitates the attack of the fluoride ion at the C-5 position.
Common fluoride sources for nucleophilic fluorination include potassium fluoride (KF) and cesium fluoride (CsF). The choice of solvent and the use of phase-transfer catalysts or crown ethers can significantly influence the reaction rate and yield. mpg.de For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) in the presence of K₂CO₃ in DMF afforded the para-substituted product in high yield, demonstrating the feasibility of SₙAr on polyfluoroarenes. mdpi.com
The following table summarizes the key aspects of nucleophilic fluorination of a chloro-precursor:
| Precursor | Fluoride Source | Typical Conditions | Product |
| 5-Chloropyrazine-2-carboxylic acid | KF, CsF | High temperature, polar aprotic solvent (e.g., DMSO, DMF) | This compound |
| 5-Chloropyrazine-2-carbonitrile | KF, CsF | High temperature, polar aprotic solvent | 5-Fluoropyrazine-2-carbonitrile |
This table presents a generalized summary of potential reaction conditions based on analogous transformations.
In recent years, photoredox catalysis has emerged as a mild and efficient method for the formation of C-F bonds. One particularly relevant strategy is decarboxylative fluorination, where a carboxylic acid is converted to a fluoroalkane or fluoroarene. nih.govorganic-chemistry.orgnih.gov This reaction typically involves the generation of a radical intermediate through the oxidation of a carboxylate, followed by trapping with an electrophilic fluorine source like Selectfluor®.
While many examples focus on aliphatic carboxylic acids, the application of this methodology to heteroaromatic carboxylic acids is an active area of research. A transition-metal-free photoredox system using organic dyes has been developed for the decarboxylative fluorination of aliphatic carboxylic acids. rsc.orgrsc.org The proposed mechanism involves the single-electron oxidation of the alkyl carboxylate by the excited state of the photocatalyst.
The application of photoredox decarboxylative fluorination to a precursor like pyrazine-2,5-dicarboxylic acid could potentially offer a direct route to this compound. However, the regioselectivity of such a reaction would need to be carefully controlled.
The development of transition-metal-free fluorination methods is of great interest due to the potential for reduced cost and toxicity. As mentioned in the electrophilic fluorination section, the use of reagents like Selectfluor® often falls under this category. mdpi.com Furthermore, nucleophilic fluorination with alkali metal fluorides can be performed without transition metal catalysts. mpg.de
Another approach that avoids transition metals is the Sandmeyer reaction. This reaction allows for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functional groups, including halogens and cyano groups. A potential synthesis of this compound could start from 2-amino-5-fluoropyrazine. Diazotization of the amino group followed by reaction with a cyanide source would yield 5-fluoropyrazine-2-carbonitrile. Subsequent hydrolysis of the nitrile group would then afford the desired carboxylic acid. The Sandmeyer reaction has been successfully applied to various heterocyclic systems for the synthesis of chloro- and other halo-derivatives. google.com The hydrolysis of the resulting nitrile can be achieved under acidic or basic conditions, with methods like continuous flow hydration in a manganese dioxide column reactor offering efficient conversion. acs.org
Hydrolysis-Based Synthesis from Ester Precursors
A common and effective method for the preparation of this compound involves the hydrolysis of its corresponding ester precursors. This approach is often favored due to the ready availability of the starting esters and the generally high yields of the reaction.
One notable example is the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to yield 5-chloropyrazine-2-carboxylic acid. jocpr.comjocpr.com While this produces the chloro-analogue, the underlying principle of ester hydrolysis is directly applicable. A particularly "green" and efficient procedure utilizes lithium hydroxide (B78521) (LiOH) in water. jocpr.com This method avoids the use of organic solvents during the reaction and separation, making it an environmentally benign process with high product yields. jocpr.com The reaction proceeds by adding the methyl ester to an aqueous solution of lithium hydroxide. jocpr.com It has been reported that using sodium hydroxide for the hydrolysis of similar pyrazine esters can sometimes lead to the formation of the corresponding 5-hydroxypyrazine-2-carboxylic acid as the sole product, highlighting the importance of the choice of base. jocpr.com
The general applicability of lipase-catalyzed enantioselective hydrolysis has also been explored for the synthesis of chiral carboxylic acids from their ester derivatives, suggesting a potential avenue for producing enantiomerically pure derivatives of this compound if a suitable prochiral ester were available. researchgate.net
Table 1: Comparison of Hydrolysis Conditions for Pyrazine-2-carboxylic Acid Derivatives
| Ester Precursor | Reagent | Solvent | Key Advantages | Reference |
| Methyl 5-chloropyrazine-2-carboxylate | Lithium Hydroxide (LiOH) | Water | Environmentally benign, high yield, easy operation | jocpr.com |
| Methyl 5-chloropyrazine-2-carboxylate | Sodium Hydroxide (NaOH) | Not specified | Potential for side product formation (5-hydroxypyrazine-2-carboxylic acid) | jocpr.com |
Synthesis of Key Intermediates for Derivatization
To utilize this compound in further synthetic transformations, it is often necessary to convert it into more reactive intermediates.
The conversion of carboxylic acids to their corresponding acyl fluorides provides a highly reactive intermediate for various nucleophilic substitution reactions. While direct fluorination of the carboxylic acid can be challenging, several methods exist for this transformation.
One common approach involves the use of reagents like thionyl fluoride (SOF₂) or sulfur tetrafluoride (SF₄). researchgate.net Thionyl fluoride can convert carboxylic acids to acyl fluorides, often proceeding through an acyl fluorosulfite intermediate. researchgate.net Another method involves the use of triphosgene (B27547) and an inexpensive fluoride source like potassium fluoride (KF). researchgate.net
The preparation of carbonyl fluoride (COF₂) itself, a related and simple acyl fluoride, can be achieved through various routes, including the reaction of phosgene (B1210022) with hydrogen fluoride or the fluorination of carbon monoxide or carbon dioxide. google.compatsnap.comgoogle.com These methods, while not directly producing 5-fluoropyrazine-2-carbonyl fluoride, illustrate the general principles of acyl fluoride synthesis.
For the formation of amide and ester bonds, the carboxylic acid group of this compound must be activated. This is a critical step in the synthesis of many biologically active molecules.
A standard method for activating carboxylic acids is to convert them into their corresponding acyl chlorides. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene. mdpi.com The resulting acyl chloride is a highly reactive species that readily undergoes aminolysis with an appropriate amine to form the desired amide. mdpi.comresearchgate.net
Alternative coupling reagents can also be employed to facilitate amide bond formation directly from the carboxylic acid without the need to isolate the acyl chloride. For instance, titanium tetrachloride (TiCl₄) has been used to mediate the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. mdpi.com This type of coupling is relevant to the derivatization of this compound.
The choice of coupling strategy can be influenced by the desired final product and the presence of other functional groups in the molecule. For instance, Suzuki cross-coupling reactions have been used to introduce aryl groups onto a pyrazine ring system, demonstrating the compatibility of these conditions with pyrazine-based scaffolds. mdpi.com
Table 2: Methods for Carboxylic Acid Activation and Coupling
| Activation Method | Reagent(s) | Intermediate | Subsequent Reaction | Reference |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 5-Fluoropyrazine-2-carbonyl chloride | Aminolysis with amines | mdpi.comresearchgate.net |
| Direct Amide Coupling | Titanium Tetrachloride (TiCl₄) | Activated ester/complex | Reaction with amines | mdpi.com |
Mechanistic Elucidation of Formation Reactions
Understanding the mechanisms by which this compound and its derivatives are formed is crucial for optimizing reaction conditions and predicting potential side products.
Radical reactions can play a significant role in the synthesis and functionalization of pyrazine rings. For example, the coupling of substituted chloropyrazines with benzenethiols in the presence of a heterogeneous copper catalyst has been proposed to proceed through a radical-ionic mechanism. benthamdirect.comresearchgate.net This suggests that radical intermediates may be involved in certain substitution reactions on the pyrazine core.
Furthermore, the homolytic aroylation of the pyrazine nucleus with aromatic carbaldehydes provides a direct route to 5-aroylpyrazine-2-carboxylic acid derivatives, explicitly involving radical intermediates. nih.gov The study of carboxylic acid-functionalized 1,2,4-benzotriazinyl radicals also provides insights into the behavior of radical species containing heterocyclic and carboxylic acid moieties. rsc.org
While direct evidence for oxidative quenching pathways in the synthesis of this compound is not extensively detailed in the provided context, the general principles of oxidative processes in organic chemistry are relevant. Oxidative stress, which involves the generation of free radicals, is a key factor in many chemical and biological systems. mdpi.com In the context of synthesis, oxidative conditions can be used to form certain functional groups or can lead to undesired side reactions. The specific influence of oxidative quenching on the formation of this compound would depend on the particular synthetic route and the reagents employed.
Decarboxylation Mechanisms in Heterocycle Formation
The removal of a carboxyl group as carbon dioxide, known as decarboxylation, from heteroaromatic carboxylic acids like this compound typically requires elevated temperatures. fiveable.meyoutube.com The process is often facilitated when there are electron-withdrawing groups on the ring, which can stabilize the intermediate formed during the reaction. youtube.com
Nucleophilic Acyl Substitution Pathways
Direct nucleophilic acyl substitution on this compound is challenging because the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. masterorganicchemistry.commasterorganicchemistry.com To facilitate this reaction, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group.
A common and effective method is the conversion of the carboxylic acid to an acyl chloride. This is achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂). libretexts.orgnih.govyoutube.com The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive acyl chlorosulfite intermediate. libretexts.orgyoutube.com The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the elimination of sulfur dioxide and a chloride anion, yielding the 5-fluoropyrazine-2-carbonyl chloride. libretexts.orgyoutube.com
Once formed, this highly electrophilic acyl chloride readily reacts with a wide range of nucleophiles in a classic nucleophilic acyl substitution (addition-elimination) mechanism to form various derivatives. masterorganicchemistry.comyoutube.com
| Nucleophile (Nu-H) | Reagent Example | Resulting Derivative | Functional Group |
| Amine (R-NH₂) | Aniline (B41778) | N-Aryl Amide | -CONH-Ar |
| Alcohol (R-OH) | Methanol | Ester | -COOR |
| Water (H₂O) | Water | Carboxylic Acid | -COOH |
| Thiol (R-SH) | Ethanethiol | Thioester | -COSR |
Radical-Ionic Coupling Mechanisms
The electron-deficient nature of the pyrazine ring makes it a suitable substrate for radical substitution reactions, particularly those involving nucleophilic radicals. The Minisci reaction is a classic example of such a transformation, allowing for the direct C-H functionalization of heteroaromatic compounds. wikipedia.orgrsc.org In this reaction, an alkyl radical, typically generated from a carboxylic acid via oxidative decarboxylation or from other sources like alkyl halides, attacks the protonated, electron-deficient pyrazine ring. wikipedia.orgnih.govnih.gov
For this compound, a radical-ionic coupling could be envisioned where a carbon-centered radical attacks the pyrazine ring. The reaction is performed under acidic conditions to protonate a ring nitrogen, which further enhances its electron-deficient character and reactivity towards the nucleophilic radical. wikipedia.org The attack typically occurs at positions ortho or para to the nitrogen atoms (C-3 or C-6), followed by a rearomatization step to yield the alkylated product. nih.gov The presence and position of the fluorine atom and the carboxylic acid group will direct the regioselectivity of the radical attack. While azoles are known to be challenging substrates for Minisci reactions compared to 6-membered heterocyles, these methods provide a powerful tool for late-stage functionalization. rsc.org The generation of pyrazine radical ions has also been studied, indicating the capacity of the pyrazine system to participate in radical processes. rsc.orgcapes.gov.br
Green Chemistry Principles in Synthetic Strategies
Adopting green chemistry principles in the synthesis of this compound and its derivatives is essential for sustainable chemical manufacturing. This involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency.
Aqueous Phase Reaction Conditions
Performing organic reactions in water is a key goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The synthesis of pyrazine carboxylic acid derivatives has been explored under aqueous conditions. For example, the hydrolysis of a nitrile precursor to form the carboxylic acid can be performed in water. nih.gov Furthermore, amide coupling reactions, which are central to the derivatization of this compound, can be carried out in aqueous media. The synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids has been demonstrated by reacting pyrazine-2,3-dicarboxylic anhydride (B1165640) with anilines, followed by the addition of water and adjustment of pH to precipitate the product. nih.gov This approach minimizes organic solvent waste and simplifies product isolation.
Solvent-Free and Reduced-Solvent Methodologies
Solvent-free and reduced-solvent reaction conditions offer significant environmental benefits. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and lower energy consumption compared to conventional heating. researchgate.netyoutube.comeurekaselect.com
The direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free, microwave-assisted conditions using a catalytic amount of ceric ammonium (B1175870) nitrate. nih.govmdpi.com This method is rapid, efficient, and features a simple, environmentally friendly work-up, often avoiding the need for chromatographic purification. nih.govmdpi.com Such protocols have been successfully applied to the synthesis of various heterocyclic amides. nih.govresearchgate.net These strategies represent a significant step towards more sustainable synthetic routes for derivatives of this compound.
| Method | Conventional Synthesis | Reduced-Solvent (Microwave) Synthesis |
| Reaction Time | Several hours to 24 hours nih.gov | Minutes to a few hours nih.govnih.gov |
| Solvent | Often requires dry organic solvents (e.g., THF, Benzene) nih.gov | Solvent-free or minimal high-boiling solvent nih.govmdpi.com |
| Energy Input | Prolonged heating with conventional methods | Direct, efficient heating of reactants mdpi.com |
| Work-up | Often requires extraction and chromatographic purification | Simple filtration or precipitation nih.gov |
| Yield | Variable, can be moderate | Often high to excellent nih.govmdpi.com |
Derivatization and Functionalization of the 5 Fluoropyrazine 2 Carboxylic Acid Scaffold
The primary sites for derivatization on the 5-Fluoropyrazine-2-carboxylic acid molecule are the carboxylic acid group and the fluorine-substituted carbon atom on the pyrazine (B50134) ring. These functionalities allow for a range of chemical transformations, leading to the creation of diverse libraries of compounds.
Esterification and Amidation Reactions
The carboxylic acid group is a prime target for modification, most commonly through esterification and amidation reactions, to produce a variety of derivatives.
The direct conversion of carboxylic acids to esters, known as Fischer esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product, often by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk
For this compound, the general reaction is as follows:

Scheme 1: General Fischer Esterification of this compound.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com A key advantage of this method is its cost-effectiveness, especially for large-scale production. masterorganicchemistry.com
Direct reaction between a carboxylic acid and an amine to form an amide is generally difficult and requires high temperatures. A more common and efficient approach involves the use of activating agents to convert the carboxylic acid into a more reactive intermediate. ucl.ac.uk A widely used method for synthesizing amides from pyrazine-2-carboxylic acid derivatives involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride. researchgate.netmdpi.com
This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in a dry solvent like toluene (B28343) or benzene, under reflux conditions. researchgate.netmdpi.comnih.gov The excess thionyl chloride is then removed under vacuum. researchgate.net The resulting crude acyl chloride is a potent electrophile that readily reacts with an amine to form the desired amide. researchgate.netmdpi.com This reaction is usually performed by adding the acyl chloride solution dropwise to a stirred solution of the amine and a base, such as pyridine, in a dry solvent like acetone (B3395972) at room temperature. researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction.
The general two-step procedure is outlined below:
Step 1: Formation of the Acyl Chloride

Scheme 2: Activation of this compound using thionyl chloride.
Step 2: Amide Formation

Scheme 3: Synthesis of a 5-Fluoropyrazine-2-carboxamide derivative.
This method provides a reliable pathway to a wide array of amide derivatives, which are of significant interest in medicinal chemistry. mdpi.comnih.govresearchgate.net
A specific and important class of amides derived from pyrazine carboxylic acids are the N-phenylpyrazine-2-carboxamides. These compounds are synthesized by the condensation of pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. researchgate.netnih.govnih.gov This synthetic strategy has been employed to generate libraries of compounds for biological evaluation, such as for antimycobacterial or herbicidal activity. nih.govnih.gov
The synthesis follows the general procedure outlined previously, where a substituted pyrazine-2-carboxylic acid is first converted to its corresponding acyl chloride using thionyl chloride. researchgate.netnih.gov This reactive intermediate is then coupled with a substituted aniline (B41778) to yield the target N-phenylpyrazine-2-carboxamide. nih.govnih.gov Researchers have synthesized various analogs by choosing different substituents on both the pyrazine and the aniline rings to investigate structure-activity relationships (SAR). nih.gov
Below is a table showcasing examples of synthesized N-phenylpyrazine-2-carboxamides, demonstrating the structural diversity achievable with this method.
| Pyrazine Acid Precursor | Aniline Reactant | Resulting N-Phenylpyrazine-2-carboxamide |
| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide nih.gov |
| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide nih.gov |
| 5-Methylpyrazine-2-carboxylic acid | 2-Aminobenzoic acid | 2-(5-Methylpyrazine-2-carboxamido)benzoic acid researchgate.net |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)aniline | N-(3,5-Bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide mdpi.comresearchgate.net |
Transformations of the Pyrazine Ring System
Beyond derivatization of the carboxylic acid, the pyrazine ring itself can undergo transformations, offering further opportunities for structural modification.
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. youtube.com This electron deficiency is further enhanced by the electron-withdrawing fluorine atom, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom on the this compound scaffold can potentially be displaced by various nucleophiles.
Studies on analogous chloropyrazines have demonstrated that the halogen can be displaced by nucleophiles such as sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide. rsc.org These reactions typically proceed by an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a temporary Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring.
For this compound, a hypothetical substitution reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Scheme 4: Hypothetical Nucleophilic Aromatic Substitution on the this compound core.
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. The strong electron-withdrawing nature of both the pyrazine nitrogens and the carboxylic acid group would facilitate the attack of the nucleophile on the C5 position.
Heterocyclic annulation refers to the construction of a new ring fused to an existing heterocyclic system. acs.org The this compound scaffold possesses functional groups that can serve as handles for building additional fused rings, leading to more complex polycyclic structures. For instance, the carboxylic acid could be converted to other functional groups that could then participate in intramolecular cyclization reactions.
While specific examples of annulation starting directly from this compound are not detailed in the provided context, general principles of heterocyclic chemistry can be applied. For example, if the carboxylic acid is reduced to an alcohol and then converted to a leaving group, and the fluorine is substituted by a suitable nucleophilic group, an intramolecular cyclization could potentially form a new fused ring. Such strategies are valuable in the synthesis of novel heterocyclic systems for various applications, including natural product synthesis. acs.org
Synthesis of Fluorinated Pyrazine-Containing Heterocycles
The inherent reactivity of the this compound core enables its use as a foundational building block for more complex, multi-ring heterocyclic systems. The fluorine atom modulates the electronic properties of the pyrazine ring, while the carboxylic acid provides a reactive handle for cyclization and annulation reactions.
The construction of fused ring systems is a prominent strategy for expanding the chemical space of pyrazine-based compounds. The this compound scaffold can be elaborated into bicyclic and polycyclic structures, such as pyrazolo[3,4-d]pyrimidines. A general synthetic pathway involves the initial conversion of the carboxylic acid to a more reactive intermediate, which then undergoes cyclization with a suitable partner.
For instance, a synthetic route analogous to the one used for creating pyrazolo[3,4-d]pyrimidine derivatives can be envisioned. mdpi.com This process begins with the modification of the pyrazine ring to introduce an amino group, yielding a 5-aminopyrazole-4-carboxylic acid derivative. mdpi.com This intermediate can then undergo intramolecular cyclization or reaction with another molecule to form the second ring. A common method involves refluxing the amino-acid derivative in acetic anhydride (B1165640) to yield a pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4(1H)-one intermediate. mdpi.com Subsequent reaction of this oxazinone with various amines, such as p-phenylenediamine, results in the formation of the desired fused pyrazolo[3,4-d]pyrimidine core. mdpi.com This modular approach allows for the introduction of diverse substituents on the newly formed ring, leading to a library of fused heterocycles derived from the original pyrazine scaffold. The principles of oxidative cyclization of o-cycloaminoanilines are also employed to create fused benzimidazole (B57391) systems, a strategy that could be adapted to pyrazine precursors. mdpi.com
The carboxylic acid moiety of this compound is an ideal starting point for the synthesis of five-membered heterocycles like pyrazolones and oxadiazoles. These rings are significant pharmacophores in many biologically active compounds. The key intermediate for both systems is the corresponding hydrazide.
The synthesis begins with the conversion of the carboxylic acid to its methyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce 5-fluoropyrazine-2-carbohydrazide. nih.gov This hydrazide serves as a versatile precursor:
Pyrazolone (B3327878) Ring Formation: The hydrazide can be condensed with β-ketoesters in a cyclization reaction to yield pyrazolone derivatives. nih.gov This reaction builds the pyrazolone ring onto the pyrazine core via the hydrazide linkage.
Oxadiazole Ring Formation: To form a 1,3,4-oxadiazole (B1194373) ring, the hydrazide is typically reacted with another carboxylic acid (or its corresponding acyl chloride) to form a diacylhydrazine intermediate, which then undergoes dehydrative cyclization. nih.gov
This synthetic sequence is summarized in the table below, illustrating the transformation of the carboxylic acid into these important heterocyclic derivatives.
| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent | Final Product Class |
| This compound | 1. CH₃OH, H⁺2. N₂H₄·H₂O | 5-Fluoropyrazine-2-carbohydrazide | β-Ketoester | Pyrazolone Derivative |
| This compound | 1. CH₃OH, H⁺2. N₂H₄·H₂O | 5-Fluoropyrazine-2-carbohydrazide | R-COOH, Dehydrating Agent | 1,3,4-Oxadiazole Derivative |
Table 1: Synthetic pathways to pyrazolone and oxadiazole derivatives.
The carboxylic acid group is arguably the most versatile functional group on the this compound scaffold for generating chemical diversity. It serves as a handle for introducing a wide array of substituents through common organic transformations, most notably the formation of amides and esters.
The predominant strategy involves activating the carboxylic acid, typically by converting it to an acyl chloride with reagents like thionyl chloride or oxalyl chloride. mdpi.com This highly reactive intermediate can then be coupled with a vast library of nucleophiles. Reaction with various substituted primary or secondary amines (anilines, benzylamines, etc.) yields a corresponding series of amides. mdpi.com This approach has been used extensively to synthesize libraries of N-substituted pyrazine-2-carboxamides for biological screening. mdpi.comnih.gov For example, condensation of pyrazine-2-carboxylic acid chlorides with different substituted anilines has produced numerous amide derivatives. mdpi.com Similarly, reaction with pyrazin-2-amine has been used to create N-(pyrazin-2-yl)carboxamides. semanticscholar.org
The table below showcases representative examples of this diversification strategy.
| Pyrazine Acyl Chloride Precursor | Amine Nucleophile | Resulting Amide Product |
| 5-Fluoropyrazine-2-carbonyl chloride | 3-Methylaniline | N-(3-methylphenyl)-5-fluoropyrazine-2-carboxamide |
| 5-Fluoropyrazine-2-carbonyl chloride | 3,5-Bis(trifluoromethyl)aniline | N-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrazine-2-carboxamide |
| 5-Fluoropyrazine-2-carbonyl chloride | Pyrazin-2-amine | N-(pyrazin-2-yl)-5-fluoropyrazine-2-carboxamide |
| 5-Fluoropyrazine-2-carbonyl chloride | Benzylamine | N-benzyl-5-fluoropyrazine-2-carboxamide |
Table 2: Examples of amide bond formation for diversification.
This method provides a robust and straightforward way to modify the periphery of the molecule, which is crucial for tuning properties such as solubility, lipophilicity, and biological target engagement.
Stereoselective Synthesis of this compound Derivatives
The parent molecule, this compound, is planar and achiral. Therefore, stereoselective synthesis becomes relevant when introducing chiral centers into its derivatives. This can be achieved by reacting the scaffold with chiral reagents or by performing asymmetric reactions on its derivatives.
One approach is to react an activated form of the carboxylic acid, such as the acyl chloride, with a chiral amine or alcohol. This results in the formation of diastereomeric amides or esters, which can potentially be separated by chromatography.
Another pathway involves performing an asymmetric reaction on a derivative of the scaffold. While direct stereoselective reactions on the pyrazine ring are less common, related heterocyclic systems offer insight into potential strategies. For example, in the synthesis of related N-arylpyrazolones, quinine-catalyzed asymmetric fluorination has been used to install a fluorine atom stereoselectively, achieving high yields and moderate to good enantiomeric excess (ee). jocpr.com This demonstrates that chiral catalysts can induce stereoselectivity in reactions on heterocyclic rings related to the pyrazine scaffold. Such methodologies could potentially be adapted to derivatives of this compound to create novel chiral molecules for various applications.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical studies are instrumental in providing a deep understanding of the molecular structure and electronic characteristics of chemical compounds. These computational methods allow for the exploration of properties that may be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular tool in computational chemistry for predicting molecular properties. researchgate.net DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of molecules. For instance, in studies of related pyrazine (B50134) derivatives, DFT has been employed to perform full geometry optimizations and to calculate various molecular descriptors. nih.govnih.gov
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For molecules with flexible bonds, such as the carboxylic acid group in 5-fluoropyrazine-2-carboxylic acid, conformational analysis is performed to identify the most stable conformer. In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level indicated a planar conformation as the most stable geometry. nih.gov Similar calculations would be necessary to determine the preferred orientation of the carboxylic acid group relative to the pyrazine ring in this compound.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic nature of a molecule. sigmaaldrich.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic nature of a molecule. sigmaaldrich.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For example, a study on 9-fluorenone-2-carboxylic acid involved the calculation of HOMO and LUMO energies to understand its electronic properties. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data No specific experimental or theoretical data for this compound was found in the search results. The following table is an example based on a related compound.
Source: Adapted from a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.5 |
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. biointerfaceresearch.com
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. biointerfaceresearch.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). biointerfaceresearch.com
These descriptors are valuable in predicting the chemical behavior of a molecule. For instance, a study on various norbornadiene derivatives utilized these parameters to gain insights into their chemical stability. biointerfaceresearch.com
Table 2: Illustrative Global Reactivity Descriptors No specific experimental or theoretical data for this compound was found in the search results. The following table is an example based on general DFT studies. biointerfaceresearch.com
| Descriptor | Formula | Typical Value Range (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5 to -2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1 to 3 |
| Electrophilicity Index (ω) | μ² / (2η) | 1 to 4 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. nih.gov MEP maps are useful for predicting intermolecular interactions and reactive sites. In a study of 5-Benzoxazolecarboxylic acid, MEP analysis was used to investigate its chemical reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. asianresassoc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to determine the stabilization energy (E(2)) associated with these interactions. asianresassoc.org NBO analysis is particularly useful for understanding hyperconjugative interactions and the nature of intramolecular hydrogen bonds. For example, a study on 2-chloroaniline–carboxylic acid complexes used NBO analysis to investigate the strength of hydrogen bonding interactions. asianresassoc.org
Table 3: Illustrative NBO Analysis Data - Donor-Acceptor Interactions No specific experimental or theoretical data for this compound was found in the search results. The following table is an example based on general NBO studies. asianresassoc.org
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O1 | σ(C2-N3) | 5.2 |
| LP(1) N4 | σ(C5-C6) | 3.8 |
Correlation of Electronic Properties with Reactivity and Regioselectivity
The electronic properties of a molecule are fundamental to its reactivity. For this compound, the distribution of electrons within the pyrazine ring and the influence of its functional groups—the electron-withdrawing fluorine atom and carboxylic acid group—dictate how it interacts with other chemical species. Key electronic descriptors are often calculated using DFT to predict this behavior.
Studies on analogous pyrazine derivatives demonstrate that frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in assessing reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.orgnih.gov
For pyrazine derivatives, the introduction of electron-withdrawing substituents like fluorine tends to lower both the HOMO and LUMO energy levels. This modification makes the molecule more susceptible to nucleophilic attack. nih.gov The precise location of these orbitals can also predict the regioselectivity of reactions, indicating which sites on the molecule are most likely to react. For instance, an analysis of the molecular electrostatic potential (MSEP) can reveal electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the prediction of electrophilic and nucleophilic attacks, respectively. nih.govnih.gov
Table 1: Calculated Electronic Properties of Pyrazine Derivatives and Their Correlation with Reactivity Note: This table is illustrative, based on findings for analogous pyrazine compounds. Specific values for this compound would require dedicated DFT calculations.
| Electronic Descriptor | Definition | Predicted Influence on Reactivity |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Higher energy correlates with greater electron-donating ability. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first empty electron orbital. | Lower energy indicates greater susceptibility to nucleophilic attack. nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap. | A larger value indicates greater stability. |
| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | A higher value indicates a stronger electrophile. |
Computational Modeling of Molecular Interactions
Computational modeling is instrumental in predicting how a ligand, such as this compound, might interact with a biological target. These simulations provide insights at the atomic level, guiding the design of more effective therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is widely used in drug discovery to screen potential drugs against protein targets.
Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, presents a significant global health challenge. nih.gov One of its key enzymes, the enoyl-acyl carrier protein reductase (InhA), is essential for the synthesis of the mycobacterial cell wall and is a validated target for antitubercular drugs. nih.govnih.gov
Molecular docking studies on pyrazine-2-carboxylic acid derivatives with the InhA protein have been performed to elucidate their potential as anti-TB agents. researchgate.net These simulations predict how the compounds fit into the InhA binding pocket and identify the specific interactions that stabilize the complex. For derivatives of the closely related 6-chloropyrazine-2-carboxylic acid, docking studies revealed that the compounds could form hydrogen bonds and π-π stacking interactions with key amino acid residues in the InhA active site. researchgate.net
Specifically, interactions often involve amino acids such as Gly14, Phe41, Gly96, and Lys165. researchgate.netmdpi.com Hydrogen bonds may form between the carboxylic acid group of the ligand and polar residues, while the pyrazine ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe). researchgate.netmdpi.com The fluorine atom in this compound could further modulate these interactions through electrostatic or halogen bonding, potentially enhancing binding affinity. The rerank score, a metric used in some docking software, helps to estimate the binding affinity, with lower scores suggesting better binding. researchgate.net
Table 2: Potential Binding Interactions of this compound with M. tuberculosis InhA Protein Note: This table is based on docking studies of analogous pyrazine compounds and represents predicted interactions.
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residues in InhA | Significance |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) | Gly14, Thr39, Lys165, Ser289, Tyr473 researchgate.netmdpi.com | Crucial for anchoring the ligand in the binding site. |
| π-π Stacking/Hydrophobic | Pyrazine ring | Phe41, Ile16, Ile21, Leu63, Met199 researchgate.netmdpi.com | Contributes to the stability of the protein-ligand complex. |
| Electrostatic/Halogen Bond | Fluorine atom (-F) | Polar or electropositive residues | Can enhance binding affinity and specificity. |
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds. semanticscholar.orgnih.gov
For pyrazine derivatives, QSAR models have been developed to predict their cytotoxic or antimicrobial activities. semanticscholar.orgnih.gov These models often incorporate electronic descriptors (like HOMO/LUMO energies), structural descriptors (like molecular weight or surface area), and topological descriptors. nih.gov For example, a QSAR study on substituted amides of pyrazine-2-carboxylic acids found that the LUMO energy and the solvent-accessible surface area were significant factors influencing cytotoxicity. nih.gov This suggests that both the electronic susceptibility of the molecule and its physical shape are critical for its biological function. A validated QSAR model could be used to predict the antitubercular activity of this compound based on its calculated descriptors.
Molecular Docking Simulations with Non-Human Biological Targets
Prediction of Spectroscopic Parameters
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk DFT calculations are frequently used to compute the vibrational frequencies and intensities of a molecule, yielding a theoretical spectrum that can be compared with experimental results. cardiff.ac.ukresearchgate.net
For a molecule like this compound, theoretical spectra can be calculated to assign specific vibrational modes to observed peaks. Studies on similar heterocyclic carboxylic acids and pyrazine amides have shown excellent agreement between DFT-calculated and experimental spectra. researchgate.netresearchgate.net The calculations can distinguish between different types of vibrations, such as the stretching and bending of C-H, C=O, C-N, and C-F bonds, as well as the vibrational modes of the entire pyrazine ring. This detailed assignment helps confirm the molecular structure and provides insight into the strength and nature of its chemical bonds. researchgate.netmdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are approximate ranges based on characteristic frequencies of functional groups and computational studies of similar molecules.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum (IR/Raman) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (-COOH) | ~2500-3300 (broad) | IR |
| C-H Stretch | Pyrazine Ring | ~3000-3100 | IR, Raman |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1700-1750 | Strong in IR |
| C=N, C=C Stretch | Pyrazine Ring | ~1400-1600 | IR, Raman |
| C-F Stretch | Fluoro-substituent (-F) | ~1000-1200 | Strong in IR |
| Ring Bending/Deformation | Pyrazine Ring | ~600-1000 | IR, Raman |
Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)
While specific theoretical NMR data for this compound is not extensively documented in publicly available literature, the general approach for such calculations is well-established. The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Following this, the NMR shielding constants are computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard (e.g., CFCl₃) for ¹⁹F.
For fluorinated aromatic compounds, specific computational protocols have been developed to enhance the accuracy of ¹⁹F NMR chemical shift predictions. Studies on various fluorinated molecules have shown that the choice of the functional and basis set can significantly impact the correlation between calculated and experimental values. For instance, DFT calculations have been successfully used to study the electronic and spectroscopic properties of various pyrazole (B372694) derivatives, showing a high correlation between theoretical and experimental ¹H and ¹³C NMR data. nih.gov
In the case of this compound, the chemical shifts would be predicted as follows:
¹H NMR : The proton on the pyrazine ring is expected to be in the aromatic region, with its precise chemical shift influenced by the deshielding effects of the electronegative nitrogen atoms and the fluorine atom, as well as the carboxylic acid group.
¹³C NMR : The carbon atoms of the pyrazine ring would exhibit distinct chemical shifts based on their proximity to the nitrogen, fluorine, and carboxylic acid substituents. The carboxyl carbon would appear at a characteristic downfield position.
¹⁹F NMR : The chemical shift of the fluorine atom would be highly sensitive to its electronic environment within the pyrazinyl system. Theoretical calculations are particularly useful for predicting ¹⁹F chemical shifts due to their large spectral range and sensitivity to subtle electronic changes.
The table below illustrates hypothetical, yet expected, ranges for the chemical shifts of this compound based on data from related pyrazine and fluorinated heterocyclic compounds.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) |
| ¹H | H-3 | 8.5 - 9.0 |
| H-6 | 8.0 - 8.5 | |
| ¹³C | C-2 (COOH) | 160 - 170 |
| C-3 | 140 - 150 | |
| C-5 (C-F) | 155 - 165 (with C-F coupling) | |
| C-6 | 135 - 145 | |
| COOH | 165 - 175 | |
| ¹⁹F | F-5 | -80 to -120 |
Hyperpolarizability and Non-linear Optical Properties
The investigation of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics, including optical switching and signal processing. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of the non-linear change in the dipole moment in the presence of an external electric field. Computational chemistry provides a powerful avenue for the theoretical prediction of these properties.
For this compound, theoretical calculations of hyperpolarizability would involve determining the first and second hyperpolarizabilities (β and γ, respectively). These calculations are typically performed using quantum chemical methods such as DFT or Møller-Plesset perturbation theory (MP2). researchgate.net The presence of a π-conjugated system in the pyrazine ring, along with the electron-withdrawing fluorine and carboxylic acid groups, suggests that this molecule may exhibit interesting NLO properties.
Theoretical studies on related nitrogen-containing heterocyclic compounds have demonstrated the potential for significant NLO responses. For instance, computational investigations into pyrazole derivatives have explored their hyperpolarizabilities and conductive properties. nih.gov Similarly, studies on other carboxylic acid derivatives have reported on their structural and electrical properties, including calculations of dipole moment, linear polarizability, and first and second hyperpolarizabilities in the presence of static and dynamic electric fields. researchgate.net
The table below presents a hypothetical summary of the kind of data that would be generated from a computational study of the NLO properties of this compound, based on findings for similar molecules.
| Property | Symbol | Theoretical Method | Expected Order of Magnitude |
| Dipole Moment | μ | DFT/B3LYP | 2 - 4 D |
| Mean Polarizability | α | DFT/B3LYP | 10 - 20 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | DFT/B3LYP | 1 - 5 x 10⁻³⁰ esu |
| Second Hyperpolarizability | γ | DFT/B3LYP | 1 - 10 x 10⁻³⁶ esu |
It is important to note that these are expected values, and actual theoretical calculations would be necessary to determine the precise NLO properties of this compound. Such studies would provide valuable insights into its potential for use in the development of new NLO materials.
Advanced Structural Elucidation Techniques for Complex Derivatives
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.
For heterocyclic compounds like pyrazine (B50134) derivatives, X-ray diffraction studies reveal critical structural parameters. For instance, analysis of pyrazine-2,5-dicarboxylic acid dihydrate, a related compound, showed a layered structure held together by a network of hydrogen bonds. researchgate.net The study determined that the molecules were linked into layers with an interlayer spacing of 3.2 Å, indicating van der Waals interactions between the layers. researchgate.net In another example involving a magnesium complex of pyrazine-2,5-dicarboxylic acid, the 2,5-pzdc anions were found to be planar, with a series of hydrogen bonds linking coordinated water molecules to the carboxylic oxygens. researchgate.net These analyses provide exact bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's spatial arrangement and how it packs in a crystal lattice.
While specific crystallographic data for 5-fluoropyrazine-2-carboxylic acid was not found in the provided results, the application of this technique to its derivatives, such as amides or esters, would be the gold standard for confirming their absolute structure in the solid state.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. mdpi.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm). mdpi.comnih.gov This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
In the synthesis of new derivatives, HRMS is used to verify that the target molecule has been formed. For example, in a study synthesizing various pyrazine-2-carboxylic acid derivatives, HRMS was used to confirm the identity of the products. semanticscholar.org The experimentally measured mass is compared to the theoretically calculated mass for the proposed chemical formula, and a close match provides strong evidence for the compound's identity.
Table 1: Illustrative HRMS Data for Pyrazine-2-Carboxylic Acid Derivatives semanticscholar.org
| Compound ID | Proposed Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 1a | C₁₃H₁₃N₃O | 228.1137 | 228.1135 |
| 1b | C₁₂H₁₇N₃O | 220.1450 | 220.1461 |
| 1c | C₁₃H₂₁N₃O | 236.1763 | 236.1762 |
Data is for illustrative derivatives of pyrazine-2-carboxylic acid.
This high level of mass accuracy is indispensable for confirming the elemental composition of novel this compound derivatives, ensuring the correct atoms are accounted for in the final structure. mdpi.com
Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments (e.g., 2D NMR, gHSQC, gHMBC)
While 1D NMR (¹H and ¹³C) provides primary structural information, complex derivatives often require advanced two-dimensional (2D) NMR techniques to resolve ambiguities and definitively assign stereochemistry and regiochemistry. Techniques like Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are particularly powerful.
gHSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of which proton is bonded to which carbon.
gHMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the connectivity across heteroatoms.
In a study on substituted amides of pyrazine-2-carboxylic acids, the structures of 18 different derivatives were corroborated using gHSQC and gHMBC experiments. nih.gov These 2D NMR techniques were essential to confirm the regiochemistry of the substitutions on the pyrazine and aniline (B41778) rings and to assign all proton and carbon signals correctly, especially in crowded spectral regions.
Table 2: Application of 2D NMR in Structural Elucidation of Pyrazine Derivatives nih.gov
| NMR Technique | Information Gained | Application Example |
|---|---|---|
| gHSQC | Direct ¹H-¹³C one-bond correlations | Assigning the signal for the proton at C-3 of the pyrazine ring to its corresponding carbon. |
| gHMBC | ¹H-¹³C two- and three-bond correlations | Confirming the amide bond by observing a correlation between the NH proton and the pyrazine ring carbons, as well as the amide carbonyl carbon. |
Based on the methodologies described for the structural confirmation of pyrazine-2-carboxylic acid amides.
Correlation between Experimental and Theoretical Spectroscopic Data
A powerful, modern approach to structural elucidation involves correlating experimentally obtained spectroscopic data with data generated from theoretical models. mdpi.com Quantum-chemical simulations, often using Density Functional Theory (DFT), can predict spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and electronic absorption wavelengths. mdpi.com
When the experimental data closely matches the theoretically calculated data for a proposed structure, it provides a high degree of confidence in the structural assignment. This method is particularly useful for distinguishing between possible isomers where spectroscopic data alone might be ambiguous.
For example, in a study of a 2D Cu(II) coordination polymer involving a ligand derived from pyrazine, quantum-chemical simulations were performed based on DFT. mdpi.com The geometry of the ligand was extracted from its crystal structure and used for modeling to help understand its photoluminescent properties. mdpi.com Similarly, for other heterocyclic systems, researchers have shown a strong linear relationship between calculated and experimental absorption and fluorescence wavelengths, validating the computational approach. mdpi.com
This correlative approach serves two main purposes:
Structural Validation: It confirms that a proposed structure is energetically favorable and that its predicted spectroscopic properties are consistent with experimental observations.
Spectral Assignment: It can aid in the assignment of complex spectra, helping to interpret which specific atomic or electronic transitions correspond to observed signals.
For derivatives of this compound, this integrated experimental-theoretical strategy would be a state-of-the-art method to achieve definitive structural characterization.
Applications As Building Blocks and in Specialized Research Fields
Role as Precursors for Structurally Diverse Pyrazine-Based Scaffolds
5-Fluoropyrazine-2-carboxylic acid serves as a valuable precursor for the synthesis of more complex, structurally diverse pyrazine-based scaffolds. The pyrazine (B50134) ring is a key structural motif in numerous biologically active compounds and functional materials. The presence of both a carboxylic acid group and a fluorine atom on the pyrazine ring of this compound allows for a variety of chemical transformations.
The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acyl chlorides, providing a handle for further molecular elaboration. researchgate.net The fluorine atom, on the other hand, can influence the reactivity of the pyrazine ring and can be a site for nucleophilic substitution reactions under specific conditions. This dual functionality makes this compound a versatile building block for creating a library of substituted pyrazine derivatives with potential applications in medicinal chemistry and materials science. imist.ma While the general utility of pyrazine carboxylic acids as precursors is well-established, specific and extensive examples of the use of this compound in the synthesis of a wide array of pyrazine-based scaffolds are not widely documented in publicly available research.
Development of Fluorinated Building Blocks for Functional Materials Science
Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic effects. nih.gov this compound is a member of this class of fluorinated building blocks. The incorporation of fluorine can modulate the electronic properties of organic materials, which is a critical aspect in the design of functional materials for electronics and optoelectronics.
While the broader class of fluorinated building blocks is extensively used, detailed research specifically outlining the application of this compound in the development of functional materials is limited in the available scientific literature.
Donor-acceptor (D-A) conjugated polymers are a class of materials with alternating electron-donating and electron-accepting units along the polymer chain. This architecture leads to tunable electronic and optical properties, making them suitable for applications such as organic solar cells and light-emitting diodes. acs.orgacs.orgmdpi.com The pyrazine nucleus is electron-deficient and can act as an acceptor unit in D-A polymers. mdpi.comresearchgate.net The introduction of a fluorine atom, as in this compound, can further enhance the electron-accepting nature of the pyrazine ring. acs.orgmetu.edu.tr
Despite the potential of this compound as a building block for D-A conjugated polymers, specific examples of its incorporation into such polymers are not readily found in the surveyed scientific literature. Research in this area has more broadly focused on other fluorinated and non-fluorinated pyrazine derivatives. acs.orgmetu.edu.tr
Investigations into Enzyme Inhibition Mechanisms (non-human systems)
Pyrazine derivatives are known to exhibit a range of biological activities, including enzyme inhibition. nih.govnih.gov The study of enzyme inhibition is crucial for the development of new therapeutic agents and understanding biological pathways. libretexts.orgyoutube.com In non-human systems, enzyme inhibitors can have applications as research tools or as active ingredients in herbicides and pesticides.
While there is extensive research on the enzyme inhibitory properties of various pyrazine-based compounds, specific studies detailing the investigation of this compound as an enzyme inhibitor in non-human systems are not prominently featured in the available literature. Research has often focused on other substituted pyrazine carboxamides and their effects on enzymes like those involved in photosynthesis in spinach chloroplasts. nih.govmdpi.com
Exploration in Agricultural Chemical Research as Intermediates
Pyrazine-containing compounds have been explored for their potential use in agriculture, for instance, as herbicides. mdpi.com The synthesis of novel agrochemicals often involves the use of versatile intermediates that can be readily modified to optimize activity and selectivity. Pyrazine derivatives, due to their biological activity and synthetic accessibility, are considered valuable intermediates in this field.
While derivatives of pyrazine-2-carboxylic acid have been investigated in agricultural research mdpi.comnih.gov, specific and detailed studies on the exploration and utilization of this compound as an intermediate in the synthesis of agricultural chemicals are not widely reported.
Utilization in Plant Biotechnology as Abiotic Elicitors
Abiotic elicitors are compounds that can induce defense responses in plants, leading to enhanced resistance against pathogens and other environmental stresses. This is a promising strategy in plant biotechnology for improving crop resilience. Several pyrazine derivatives have been investigated for their potential as abiotic elicitors, showing the ability to increase the production of secondary metabolites with protective functions in plant cell cultures. nih.govnih.gov For instance, certain pyrazine carboxamides have been shown to enhance the production of flavonolignans in Silybum marianum (milk thistle) cultures. nih.gov
However, specific research on the utilization of this compound as an abiotic elicitor in plant biotechnology is not documented in the available scientific literature. The existing studies focus on other substituted pyrazine derivatives. nih.govnih.gov
Coordination Chemistry Studies with Metal Centers
The carboxylic acid group and the nitrogen atoms of the pyrazine ring in pyrazine-2-carboxylic acid and its derivatives make them excellent ligands for the formation of coordination complexes with a wide variety of metal centers. rsc.orgrsc.org The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting structural, magnetic, and catalytic properties. The coordination chemistry of pyrazine carboxylic acids has been a subject of considerable research.
Despite the rich coordination chemistry of the parent compound and other derivatives, specific and in-depth studies focusing on the coordination complexes of this compound with metal centers are not extensively reported in the public scientific domain.
Future Research Directions and Challenges in 5 Fluoropyrazine 2 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the production of 5-Fluoropyrazine-2-carboxylic acid and its derivatives lies in the development of environmentally benign and efficient synthetic pathways. Traditional methods for synthesizing pyrazine (B50134) carboxylic acids and fluorinated heterocycles often involve harsh reagents, multi-step processes, and the generation of significant waste. chemijournal.comgoogle.com Future research must prioritize the principles of green chemistry to address these limitations. chemijournal.com
Key areas for development include:
Catalyst-Free and Solvent-Free Reactions : Exploring methods like simple grinding of reactants in a one-pot, three-component system can eliminate the need for expensive and toxic catalysts and solvents. chemijournal.com
Microwave-Assisted Synthesis : This technique offers considerable advantages over conventional heating, such as reduced reaction times, higher yields, and enhanced atom economy, making it a more eco-friendly approach. chemijournal.com
Advanced Fluorination Techniques : Moving beyond traditional methods like the Balz–Schiemann reaction, which can involve hazardous intermediates, is crucial. tandfonline.com Future routes could incorporate direct C-H fluorination using safer reagents like silver(II) fluoride (B91410) or explore electrochemical fluorination, which offers a reagent-free approach to introducing fluorine under mild conditions. tandfonline.comnumberanalytics.com
Visible-Light Photocatalysis : Recent advancements have shown that substituted pyrazines can be synthesized from vinyl azides using visible-light photocatalysis, a process that can be scaled up using flow systems, highlighting a green approach to building the pyrazine core. researchgate.net
A comparison of traditional versus potential sustainable synthetic approaches is outlined below.
| Aspect | Traditional Method | Potential Sustainable Approach | Anticipated Benefits |
| Starting Materials | Often pre-functionalized, complex substrates. | Simple, abundant starting materials (e.g., acrylic acid). google.com | Lower cost, improved atom economy. |
| Oxidation/Core Formation | Use of strong, hazardous oxidants (e.g., KMnO₄). google.com | DDQ dehydrogenation, photocatalytic cyclization. google.comresearchgate.net | Increased safety, reduced hazardous waste. |
| Fluorination | Balz–Schiemann reaction (potentially explosive diazonium salts). tandfonline.com | Direct C-H fluorination, electrochemical fluorination. tandfonline.comnumberanalytics.com | Milder conditions, improved functional group tolerance, enhanced safety. |
| Solvents & Catalysts | Use of toxic solvents and heavy metal catalysts. | Green solvents (water, ionic liquids), catalyst-free grinding, or reusable catalysts. chemijournal.comfrontiersin.orgrsc.org | Reduced environmental impact, simplified purification. |
| Process | Multi-step batch processes with long reaction times. | One-pot reactions, microwave-assisted synthesis, flow chemistry. chemijournal.comresearchgate.net | Reduced reaction time, higher throughput, improved efficiency. |
Expanding the Scope of Derivatization and Functionalization
The this compound scaffold possesses two key handles for chemical modification: the carboxylic acid group and the fluorinated pyrazine ring. Future research will focus on leveraging these sites to create diverse libraries of new chemical entities.
The carboxylic acid moiety is readily converted into a variety of other functional groups. Amide bond formation is a particularly important transformation, as pyrazine carboxamides are a well-established class of biologically active molecules. rjpbcs.comresearchgate.net While classic reagents like thionyl chloride are effective, modern coupling agents such as propyl phosphonic anhydride (B1165640) (T3P) or methanesulfonyl chloride with N-methylimidazole (MsCl/NMI) offer efficient alternatives, especially for coupling with challenging, electron-deficient amines. rjpbcs.comresearchgate.netmdpi.com
The pyrazine ring offers opportunities for C-H functionalization or cross-coupling reactions. The electron-deficient nature of the pyrazine core makes it amenable to transition metal-catalyzed reactions. rsc.org For instance, halogens on a pyrazine ring can be readily substituted using Suzuki or Sonogashira couplings to introduce new aryl, heteroaryl, or alkynyl groups, enabling the construction of complex, π-conjugated systems. rsc.org This suggests that the fluorine atom in this compound or an additional halogen introduced elsewhere on the ring could serve as a versatile anchor point for diversification.
| Reaction Type | Target Site | Reagents/Methods | Potential Products | Research Focus |
| Amidation | Carboxylic Acid | T3P, MsCl/NMI, SO₂F₂ rjpbcs.comresearchgate.netrsc.org | Pyrazine Amides | Synthesis of bioactive compound libraries. |
| Esterification | Carboxylic Acid | Yamaguchi Esterification researchgate.net | Pyrazine Esters | Development of prodrugs or materials precursors. |
| Suzuki Coupling | Pyrazine Ring (C-F or other C-Halogen) | Pd catalysts, Aryl/Heteroaryl Boronic Acids rsc.orgmdpi.com | Aryl-substituted Pyrazines | Creation of complex molecules for medicinal and materials applications. |
| Sonogashira Coupling | Pyrazine Ring (C-F or other C-Halogen) | Pd/Cu catalysts, Terminal Alkynes rsc.org | Alkynyl-substituted Pyrazines | Building blocks for conjugated polymers and functional materials. |
| Homolytic Aroylation | Pyrazine Ring (C-H) | Aromatic Carbaldehydes nih.gov | Aroyl-substituted Pyrazines | Introduction of ketone functionalities. |
Advanced Computational Predictions for Complex Interactions
Computational chemistry is an indispensable tool for accelerating the design and discovery of novel molecules. For this compound, future research will increasingly rely on advanced computational methods to predict molecular properties and interactions, thereby guiding synthetic efforts.
Density Functional Theory (DFT) studies are fundamental for understanding the intrinsic properties of the molecule. DFT calculations can elucidate the geometric and electronic structures, vibrational spectra, and reactivity of this compound and its derivatives. bohrium.comnih.govnih.gov Such studies can predict quantities like vertical electron affinities and potential energy curves for dissociation, providing insight into reaction mechanisms and the stability of anionic intermediates, which is particularly relevant for understanding its behavior in biological systems. bohrium.commostwiedzy.pl
Molecular docking is a powerful technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. researchgate.net For derivatives of pyrazine-2-carboxylic acid, docking studies have successfully predicted binding interactions with targets like Mycobacterium tuberculosis InhA protein and GlcN-6-P synthase. rjpbcs.comsemanticscholar.orgresearchgate.net By applying these methods to new virtual libraries based on the this compound scaffold, researchers can prioritize compounds with the highest predicted binding affinity for synthesis and experimental testing, saving significant time and resources.
| Computational Method | Application Area | Key Insights Provided | References |
| Density Functional Theory (DFT) | Molecular Property Prediction | Electronic structure, molecular orbital energies (HOMO/LUMO), reactivity descriptors, vibrational frequencies, reaction energetics. | bohrium.comnih.govmostwiedzy.pl |
| Molecular Docking | Structure-Based Drug Design | Prediction of binding poses and affinity of a ligand within a protein's active site; identification of key intermolecular interactions (e.g., hydrogen bonds). | semanticscholar.orgresearchgate.netekb.eg |
| Quantitative Structure-Activity Relationship (QSAR) | Ligand-Based Drug Design | Development of statistical models that correlate chemical structure with biological activity to predict the activity of unsynthesized compounds. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Interaction Analysis | Characterization of intra- and intermolecular bonds, including hydrogen bonds and other non-covalent interactions, by quantifying orbital overlaps. | mdpi.com |
Integration of High-Throughput Experimentation with Computational Design
The synergy between computational design and high-throughput experimentation (HTE) represents the frontier of modern chemical and pharmaceutical research. nih.gov This integrated approach creates a powerful cycle of design, testing, and learning that can dramatically accelerate the discovery of new functional molecules derived from this compound.
The process begins with computational design , where large virtual libraries of derivatives are created based on the core scaffold. These virtual compounds are then screened using methods like molecular docking to predict their potential activity against a specific target. nih.gov This in silico screening prioritizes a smaller, more manageable set of compounds that are most likely to be active.
These prioritized compounds are then synthesized and subjected to High-Throughput Screening (HTS) , where thousands of compounds can be rapidly tested in biological assays. nih.govcolumbia.edu HTS provides crucial experimental data on the actual activity of the synthesized molecules, identifying "hits" from the library. nih.gov
The crucial final step is the integration of data . The experimental results from HTS are fed back to refine the computational models. This iterative process improves the predictive accuracy of the models, leading to more intelligent design of the next generation of compounds. nih.gov This closed-loop approach not only enhances the efficiency of the discovery process but also deepens the understanding of structure-activity relationships, paving the way for the development of highly optimized molecules for a range of applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
